molecular formula C25H16Cl6N2S3 B12788515 3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine CAS No. 6957-34-2

3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine

Cat. No.: B12788515
CAS No.: 6957-34-2
M. Wt: 653.3 g/mol
InChI Key: ZYKYBWOUIFRQEZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of NSC 66140 involves several steps, starting with the preparation of the core pyrazoloacridine structure. The synthetic route typically includes the following steps:

    Formation of the pyrazole ring: This is achieved through the reaction of hydrazine with a suitable diketone.

    Acridine ring synthesis: The pyrazole intermediate is then reacted with an appropriate acridine precursor under specific conditions to form the pyrazoloacridine structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain NSC 66140 in its pure form.

Industrial production methods for NSC 66140 would involve scaling up these synthetic routes while ensuring consistency and purity of the final product. This may include optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques.

Chemical Reactions Analysis

NSC 66140 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: NSC 66140 can be reduced using common reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NSC 66140 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of NSC 66140 involves its interaction with topoisomerases, enzymes that play a crucial role in DNA replication and cell division . By inhibiting the activity of topoisomerases I and II, NSC 66140 interferes with the normal function of these enzymes, leading to the disruption of DNA replication and cell division. This results in the inhibition of cancer cell growth and proliferation. Additionally, NSC 66140 can intercalate into DNA, further contributing to its anti-cancer effects .

Comparison with Similar Compounds

NSC 66140 can be compared with other topoisomerase inhibitors, such as camptothecin and etoposide. While all these compounds target topoisomerases, NSC 66140 is unique in its ability to inhibit both topoisomerase I and II, whereas camptothecin primarily targets topoisomerase I and etoposide targets topoisomerase II . This dual inhibition makes NSC 66140 a promising candidate for overcoming drug resistance in cancer therapy.

Similar Compounds

    Camptothecin: A topoisomerase I inhibitor used in cancer treatment.

    Etoposide: A topoisomerase II inhibitor used in chemotherapy.

    Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.

NSC 66140’s unique dual inhibition of topoisomerase I and II, along with its potential to overcome drug resistance, highlights its significance in cancer research and therapy.

Properties

CAS No.

6957-34-2

Molecular Formula

C25H16Cl6N2S3

Molecular Weight

653.3 g/mol

IUPAC Name

3,4,5-tris[(2,4-dichlorophenyl)methylsulfanyl]pyridazine

InChI

InChI=1S/C25H16Cl6N2S3/c26-17-4-1-14(20(29)7-17)11-34-23-10-32-33-25(36-13-16-3-6-19(28)9-22(16)31)24(23)35-12-15-2-5-18(27)8-21(15)30/h1-10H,11-13H2

InChI Key

ZYKYBWOUIFRQEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=CN=NC(=C2SCC3=C(C=C(C=C3)Cl)Cl)SCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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